molecular formula C15H24O2SSi B11751162 2-({2-[(Tert-butyldimethylsilyl)oxy]ethyl}sulfanyl)benzaldehyde

2-({2-[(Tert-butyldimethylsilyl)oxy]ethyl}sulfanyl)benzaldehyde

Cat. No.: B11751162
M. Wt: 296.5 g/mol
InChI Key: UFEPPWRQYYDYKN-UHFFFAOYSA-N
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Description

2-({2-[(Tert-butyldimethylsilyl)oxy]ethyl}sulfanyl)benzaldehyde is an organic compound that features a benzaldehyde group substituted with a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(Tert-butyldimethylsilyl)oxy]ethyl}sulfanyl)benzaldehyde typically involves multiple steps:

    Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. This step ensures the hydroxyl group does not participate in subsequent reactions.

    Formation of Sulfanyl Group: The protected hydroxyl compound is then reacted with a thiol reagent to introduce the sulfanyl group. Common reagents include thiourea or thiolates.

    Aldehyde Introduction:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(Tert-butyldimethylsilyl)oxy]ethyl}sulfanyl)benzaldehyde can undergo various types of chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The TBDMS group can be deprotected under acidic conditions (e.g., using tetrabutylammonium fluoride, TBAF) to reveal the free hydroxyl group, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Tetrabutylammonium fluoride (TBAF)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Free hydroxyl derivatives

Scientific Research Applications

2-({2-[(Tert-butyldimethylsilyl)oxy]ethyl}sulfanyl)benzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to surfaces or other molecules, aiding in the development of diagnostic tools and therapeutic agents.

    Material Science: Its unique structure allows it to be incorporated into polymers and other materials, enhancing properties such as stability and reactivity.

Mechanism of Action

The mechanism of action of 2-({2-[(Tert-butyldimethylsilyl)oxy]ethyl}sulfanyl)benzaldehyde depends on the specific reactions it undergoes. Generally, the TBDMS group protects the hydroxyl group, allowing selective reactions at other sites. The sulfanyl group can participate in nucleophilic substitution reactions, while the aldehyde group can undergo various transformations such as reductions and condensations.

Comparison with Similar Compounds

Similar Compounds

    (Tert-butyldimethylsilyloxy)acetaldehyde: Similar in having a TBDMS-protected hydroxyl group and an aldehyde group, but lacks the sulfanyl group.

    4-((Tert-butyldimethylsilyloxy)methyl)aniline: Contains a TBDMS-protected hydroxyl group and an aniline group, differing in the functional groups attached to the benzene ring.

Uniqueness

2-({2-[(Tert-butyldimethylsilyl)oxy]ethyl}sulfanyl)benzaldehyde is unique due to the combination of a TBDMS-protected hydroxyl group, a sulfanyl group, and a benzaldehyde group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C15H24O2SSi

Molecular Weight

296.5 g/mol

IUPAC Name

2-[2-[tert-butyl(dimethyl)silyl]oxyethylsulfanyl]benzaldehyde

InChI

InChI=1S/C15H24O2SSi/c1-15(2,3)19(4,5)17-10-11-18-14-9-7-6-8-13(14)12-16/h6-9,12H,10-11H2,1-5H3

InChI Key

UFEPPWRQYYDYKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCSC1=CC=CC=C1C=O

Origin of Product

United States

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